Triamcinolone methyl ethyl ketal
Description
Properties
CAS No. |
3793-07-5 |
|---|---|
Molecular Formula |
C25H33FO6 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S)-6-ethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C25H33FO6/c1-5-23(4)31-20-11-17-16-7-6-14-10-15(28)8-9-21(14,2)24(16,26)18(29)12-22(17,3)25(20,32-23)19(30)13-27/h8-10,16-18,20,27,29H,5-7,11-13H2,1-4H3/t16-,17-,18-,20+,21-,22-,23?,24-,25+/m0/s1 |
InChI Key |
MMLFSXCKTQKXIY-CSLPMHSKSA-N |
Isomeric SMILES |
CCC1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)F)C)C |
Canonical SMILES |
CCC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |
Origin of Product |
United States |
Historical and Foundational Chemical Development of Triamcinolone Ketal Analogs
Evolution of Glucocorticoid Chemical Synthesis and Modification Strategies
The era of glucocorticoid therapy began with the isolation of cortisone (B1669442) in 1935 and its first clinical use in 1948, a milestone that earned the Nobel Prize in Physiology or Medicine in 1950. musculoskeletalkey.com This initial success spurred a wave of research into the chemical modification of natural steroids to enhance their therapeutic properties. musculoskeletalkey.com A key understanding that emerged was the necessity of the 17-hydroxy, 21-carbon steroid configuration for glucocorticoid activity, mediated through binding to the glucocorticoid receptor. musculoskeletalkey.com
Early synthetic strategies were complex. For instance, the synthesis of cortisone, first achieved in 1944, presented significant challenges, particularly the introduction of the C11-keto group and the specific oxygenation pattern of the C17 side chain. musculoskeletalkey.comlibretexts.org Chemists developed various approaches, such as the ABC → ABCD ring construction method, to assemble the intricate steroidal framework. libretexts.org
The primary drivers for the evolution of glucocorticoid synthesis were the desires to increase potency and to separate the desired anti-inflammatory effects from unwanted mineralocorticoid side effects. researchgate.net This led to the development of synthetic glucocorticoids with higher receptor affinity. For example, prednisolone (B192156) and triamcinolone (B434) exhibit approximately twice the affinity for the glucocorticoid receptor as cortisol, while dexamethasone's affinity is about seven times higher. musculoskeletalkey.com These enhancements were achieved through specific chemical modifications to the steroid nucleus. core.ac.uk
A significant breakthrough was the introduction of a double bond between carbons 1 and 2 of the A ring, which markedly increased glucocorticoid activity. Another critical modification was the addition of a fluorine atom at the 9α-position, which further potentiated the anti-inflammatory effects.
Early Approaches to Steroidal Ketalization and Structure-Activity Relationships in Pre-clinical Chemical Studies
As the library of synthetic glucocorticoids expanded, researchers began to explore further modifications to fine-tune their properties. One such modification was ketalization, the reaction of a diol with a ketone or an aldehyde to form a cyclic ketal. In the context of steroids, the 16α,17α-diol functionality present in some glucocorticoids proved to be a prime target for this reaction.
The formation of a cyclic ketal at the C16 and C17 positions served to mask the hydrophilic hydroxyl groups, thereby increasing the lipophilicity of the molecule. This was predicted to enhance absorption and prolong the duration of action. researchgate.net Early preclinical studies focused on understanding the structure-activity relationships (SAR) of these new derivatives. core.ac.ukresearchgate.net
The SAR studies of this era were largely empirical, involving the synthesis of a series of related compounds and the evaluation of their biological activity. oncodesign-services.com These studies revealed that the nature of the ketal substituent had a significant impact on potency. For instance, the reaction of triamcinolone with acetone (B3395972) to form triamcinolone acetonide resulted in a compound with significantly greater potency than the parent triamcinolone. wikipedia.org This highlighted the importance of the size and nature of the group used for ketalization in influencing the biological activity of the resulting steroid.
| Compound | Key Structural Feature | Relative Glucocorticoid Potency (approx.) |
|---|---|---|
| Cortisol | Natural Glucocorticoid | 1 |
| Prednisolone | Δ¹-dehydrocortisol | 4 |
| Triamcinolone | 9α-fluoro-16α-hydroxyprednisolone | 5 |
| Triamcinolone Acetonide | 16α,17α-acetonide of triamcinolone | ~40 |
Genesis of Triamcinolone and its Cyclic Ketal Derivatives in Chemical Research
Triamcinolone itself, chemically known as 9α-fluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione, was synthesized as part of the ongoing effort to create more potent and selective glucocorticoids. chemicalbook.com Its synthesis involves a multi-step process starting from a hydrocortisone (B1673445) derivative. chemicalbook.com Key steps include the introduction of the 9α-fluoro group and the 16α-hydroxyl group, both of which contribute to its enhanced anti-inflammatory activity compared to earlier glucocorticoids. chemicalbook.com
The presence of the 16α,17α-diol in triamcinolone made it an ideal candidate for ketalization. The most well-known derivative is triamcinolone acetonide, formed by the reaction of triamcinolone with acetone. wikipedia.orgnih.gov This reaction is typically acid-catalyzed and results in the formation of a five-membered dioxolane ring fused to the D-ring of the steroid. nih.gov
The synthesis of other cyclic ketal derivatives, such as triamcinolone methyl ethyl ketal, follows a similar principle, using the corresponding ketone (in this case, methyl ethyl ketone) in the ketalization reaction. The general synthetic route to these compounds involves the protection of other reactive groups, followed by the ketalization reaction, and finally deprotection to yield the desired product.
The development of these cyclic ketal derivatives was a significant step forward in glucocorticoid therapy. The increased potency and prolonged duration of action of compounds like triamcinolone acetonide allowed for more effective treatment of a variety of inflammatory conditions. wikipedia.org The success of these early ketal derivatives paved the way for the exploration of a wide range of other cyclic ketal and acetal (B89532) analogs of various corticosteroids. wikipedia.orgacs.org
| Compound Name |
|---|
| Cortisol |
| Cortisone |
| Dexamethasone (B1670325) |
| Hydrocortisone |
| Methyl ethyl ketone |
| Prednisolone |
| Triamcinolone |
| Triamcinolone acetonide |
| This compound |
Synthetic Pathways and Advanced Organic Methodologies for Triamcinolone Methyl Ethyl Ketal
Regiospecific Ketalization of Triamcinolone (B434): Reaction Conditions and Catalysis
The cornerstone of synthesizing triamcinolone methyl ethyl ketal is the regiospecific ketalization of the 16α,17α-diol of triamcinolone. This reaction must selectively target these two hydroxyl groups while leaving other reactive sites, such as the 11β and 21-hydroxyls, untouched. The formation of the five-membered dioxolane ring is thermodynamically favored due to the cis-configuration of the 16α and 17α hydroxyls.
The general reaction involves treating triamcinolone with methyl ethyl ketone in the presence of an acid catalyst. nih.govquickcompany.in The catalyst protonates the carbonyl oxygen of methyl ethyl ketone, increasing its electrophilicity and making it susceptible to nucleophilic attack by the steroidal diol.
The synthesis of 16,17-ketals of pregnane (B1235032) derivatives is a well-established field, though specific conditions for the methyl ethyl ketal of triamcinolone are extrapolated from similar reactions, such as the formation of triamcinolone acetonide (from acetone). quickcompany.ingoogle.com The choice of reagents and reaction conditions is critical for achieving high yield and purity.
Key Reagents and Conditions:
Steroid Substrate: Triamcinolone (9α-fluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione). newdrugapprovals.orgchemicalbook.com
Ketalizing Agent: Methyl ethyl ketone.
Catalyst: Strong acids are typically required. Perchloric acid (HClO₄) is frequently cited as an effective catalyst for this transformation. nih.govgoogle.comnewdrugapprovals.org However, due to its hazardous and explosive nature, alternative catalysts are often sought for industrial-scale production. newdrugapprovals.org Other options include aqueous hydrobromic acid or hydroiodic acid, though these are corrosive and expensive. google.comnewdrugapprovals.org
Solvent: The ketalizing agent, methyl ethyl ketone, can sometimes serve as the solvent if used in large excess. In other cases, inert cosolvents may be used. google.com
Temperature: Reactions are often conducted at reduced temperatures (e.g., -10°C to 5°C) to control side reactions. google.com
Optimization strategies focus on replacing hazardous reagents. For instance, processes have been developed to avoid toxic solvents and dangerous acids like perchloric acid and sulfonic acids, which are of significant concern to regulatory bodies like the FDA. google.com
Table 1: Reaction Conditions for Steroidal Ketalization
| Parameter | Reagent/Condition | Purpose | Citation |
| Substrate | Triamcinolone | Provides the 16α,17α-diol | newdrugapprovals.orgchemicalbook.com |
| Ketalizing Agent | Methyl Ethyl Ketone | Forms the ketal structure | - |
| Catalyst | Perchloric Acid (HClO₄) | Acid catalysis of ketal formation | nih.govgoogle.comnewdrugapprovals.org |
| Hydrohalic Acids (HBr, HI) | Alternative acid catalysts | google.comnewdrugapprovals.org | |
| Solvent | Acetone (B3395972), Tetrahydrofuran (THF) | Reaction medium | google.com |
| Temperature | Low Temperature (-10°C to 5°C) | Minimize side product formation | google.com |
The reaction of the symmetrical 16α,17α-diol of triamcinolone with the unsymmetrical methyl ethyl ketone introduces a new stereocenter at the ketal carbon. This results in the formation of two possible diastereomers, designated as (R) and (S) at this new center.
The stereochemical outcome is a critical aspect of the synthesis. In the related synthesis of budesonide, which also involves forming a ketal with an unsymmetrical aldehyde, the reaction typically yields a mixture of two epimers (diastereomers). google.com It is common for these epimers to form in a nearly 1:1 ratio, although the exact ratio can sometimes be influenced by reaction conditions. google.com The biological activity of each diastereomer can differ significantly, often necessitating their separation or a stereoselective synthesis that favors the more active epimer. While specific studies on the diastereoselectivity of this compound formation are not widely published, the principles from analogous steroid syntheses suggest that a mixture of diastereomers is the expected outcome. google.comresearchgate.net
Multistep Synthetic Routes to this compound and its Precursors
While direct ketalization of triamcinolone is the most straightforward route, multistep syntheses are often employed, starting from more readily available steroid precursors. These routes rely heavily on the strategic use of protecting groups to mask reactive sites and direct reactions to the desired positions. newdrugapprovals.orgchemicalbook.comchemicalbook.com
Protecting groups are essential tools in the synthesis of complex molecules like steroids, which have multiple reactive functional groups. willingdoncollege.ac.incem.com The choice of protecting group is dictated by its stability to the conditions of subsequent reaction steps and the ease of its selective removal.
Hydroxyl Groups: The 21-hydroxyl group is highly reactive and is commonly protected as an acetate (B1210297) ester by reaction with acetic anhydride. newdrugapprovals.orgchemicalbook.comchemicalbook.com This group can be deprotected under basic conditions, for example, using sodium hydroxide (B78521) in methanol (B129727). chemicalbook.com The 11β-hydroxyl is more sterically hindered and less reactive than the primary 21-hydroxyl.
Carbonyl Groups: The C3 and C20 ketone groups can be protected as cyclic ketals, often using ethylene (B1197577) glycol in the presence of an acid catalyst. newdrugapprovals.orgchemicalbook.comchemicalbook.com This protection is robust under basic and nucleophilic conditions. Deprotection is achieved through acid-catalyzed hydrolysis. willingdoncollege.ac.innih.gov
Diols: The 16α,17α-diol is protected via the target ketalization reaction itself, forming the methyl ethyl ketal. nih.govquickcompany.in
Table 2: Protecting Groups in Steroid Synthesis
| Functional Group | Protecting Group | Reagents for Protection | Reagents for Deprotection | Citation |
| 21-Hydroxyl | Acetate (Ac) | Acetic Anhydride, Pyridine | NaOH or KOH in Methanol | newdrugapprovals.orgchemicalbook.comchemicalbook.com |
| 16α,17α-Diol | Cyclic Ketal | Methyl Ethyl Ketone, Acid Catalyst | Acid-catalyzed hydrolysis | nih.govquickcompany.in |
| 3-Keto, 20-Keto | Ethylene Ketal | Ethylene Glycol, Acid Catalyst | Acid-catalyzed hydrolysis | newdrugapprovals.orgchemicalbook.comchemicalbook.com |
| Hydroxyls (general) | Silyl Ethers (e.g., TBDMS) | Silyl Chloride, Base | Fluoride ion (e.g., TBAF) | iaea.orgmdpi.com |
Advanced synthetic routes often involve the construction of the 16α,17α-diol precursor from an intermediate that lacks this feature. A common strategy involves creating a double bond at the 16,17-position, followed by dihydroxylation.
One reported novel synthesis of triamcinolone acetonide starts from prednisolone (B192156). cjph.com.cn A similar pathway could be envisioned for the methyl ethyl ketal derivative. The key steps include:
Formation of a Tetraene Intermediate: Starting from prednisolone acetate, a series of eliminations can introduce double bonds at the 9(11) and 16(17) positions. cjph.com.cn
Oxidation and Ketalization: The 16,17-double bond of the resulting tetraene intermediate is then oxidized to form the 16α,17α-diol. Reagents like potassium permanganate (B83412) can be used for this transformation. cjph.com.cngoogle.com This diol can then undergo acid-catalyzed ketalization with methyl ethyl ketone.
Final Transformations: Subsequent steps would involve introducing the 9α-fluoro and 11β-hydroxy groups, for example, via bromohydrin formation, epoxidation, and epoxide opening with hydrogen fluoride, followed by deprotection of the 21-acetate. cjph.com.cn
This multi-step approach allows for the construction of the complex steroid core from simpler, more accessible starting materials.
Preparation of this compound Conjugates and Related Chemical Constructs
The preparation of steroid conjugates is often performed to link the steroid molecule to a larger biomolecule, such as a protein carrier, for immunological applications. nih.gov While specific literature on this compound conjugates is not available, the methodology can be directly inferred from the well-documented conjugation of triamcinolone acetonide. nih.gov
The primary site for conjugation is the C-21 hydroxyl group. The general strategy involves:
Hapten Derivatization: The 21-hydroxyl group is first derivatized to introduce a functional group suitable for coupling, typically a carboxylic acid. This is achieved by reacting the steroid with an acid anhydride, such as succinic anhydride, to form a 21-hemisuccinate ester. nih.gov This introduces a terminal carboxyl group, converting the steroid into a hapten.
Protein Coupling: The carboxylated hapten is then covalently linked to the free amino groups (e.g., from lysine (B10760008) residues) of a carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). nih.gov This coupling is facilitated by amide bond-forming reagents.
Table 3: Common Methods for Amide Bond Formation in Conjugation
| Method | Coupling Reagents | Description | Citation |
| Carbodiimide Method | e.g., EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates the carboxyl group of the hapten to form an O-acylisourea intermediate, which then reacts with the protein's amine groups. Can sometimes be used with Sulfo-NHS to improve efficiency. | nih.gov |
| Mixed Anhydride Method | e.g., Isobutyl Chloroformate, Triethylamine | The hapten's carboxyl group is converted to a mixed anhydride, which is a highly reactive acylating agent for the protein's amines. This method can yield soluble and useful conjugates. | nih.gov |
| Imidazolide Method | e.g., Carbonyldiimidazole (CDI) | Activates the carboxyl group by forming an acyl-imidazolide intermediate. | nih.gov |
The resulting conjugate, where the this compound moiety is displayed on the surface of the protein, can then be used to immunize animals to generate specific antibodies for use in immunoassays. nih.gov
Chemical Linker Design and Conjugation Strategies
The conjugation of corticosteroids like triamcinolone and its derivatives to other molecules or carrier systems is a key strategy to enhance therapeutic efficacy, target delivery, and modify pharmacokinetic profiles. nih.govcas.cz This involves the use of chemical linkers that covalently attach the steroid to another entity, such as a polymer, an antibody, or a targeting ligand. The design of these linkers is critical as it dictates the stability of the conjugate and the release mechanism of the active drug. nih.gov
For a molecule like this compound, conjugation would typically occur at the 21-hydroxyl group, which is the most accessible and reactive site for derivatization. nih.gov Strategies developed for other corticosteroids, such as dexamethasone (B1670325) and budesonide, provide a clear blueprint for potential approaches. nih.govchemrxiv.org
Key Conjugation Chemistries:
Ester Linkages: One of the most common strategies involves forming an ester bond between the steroid's hydroxyl group and a carboxylic acid group on a carrier molecule. This can be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). acs.org These ester bonds are often designed to be susceptible to hydrolysis by esterases present in the body, allowing for gradual release of the drug. nih.gov
Carbamate (B1207046) Linkers: For payloads with amine groups, carbamate linkers are frequently used. chemrxiv.org To apply this to a hydroxyl-containing steroid like triamcinolone, the steroid itself can be functionalized first. However, more advanced strategies utilize self-immolative linkers, such as the para-aminobenzyl carbamate (PABC) system. chemrxiv.org These linkers are designed to be cleaved by specific enzymes (e.g., proteases), initiating a cascade that releases the unmodified drug. chemrxiv.org
Phosphate (B84403) Linkers: Creating a phosphate ester derivative, such as triamcinolone acetonide phosphate, can increase water solubility and provides a handle for further conjugation or for creating prodrugs that are activated by phosphatases. nih.gov
The choice of linker ultimately depends on the desired application, whether it be for creating antibody-drug conjugates (ADCs) for targeted therapy or for attachment to polymers for sustained release systems. nih.govmedscape.com For instance, an antibody-drug conjugate was developed linking a glucocorticoid receptor modulator to an anti-TNF monoclonal antibody, designed to target activated immune cells and minimize systemic side effects. medscape.com
Polymer-Based Delivery Systems for Chemical Compounds (e.g., encapsulation and sustained chemical release from materials)
Encapsulating corticosteroids within polymer-based systems is a highly effective method for achieving sustained and localized drug delivery. nih.govfrontiersin.org This approach protects the drug from premature degradation and controls its release over extended periods, which is particularly beneficial for intra-articular or ocular applications. nih.govmdpi.com The principles and materials used extensively for triamcinolone acetonide are directly applicable to this compound.
Biodegradable polymers are central to these systems, with Poly(lactic-co-glycolic acid) (PLGA) being one of the most widely used due to its excellent biocompatibility, biodegradability, and approval by regulatory bodies like the FDA. frontiersin.orgtandfonline.com
Encapsulation Technologies and Research Findings:
Nanoparticles and Microspheres: Triamcinolone derivatives can be encapsulated into nanoparticles (NPs) and microspheres (MSs) using techniques like emulsification/solvent diffusion and spray-drying. nih.govmdpi.com These particles can be formulated to release the drug over days to months. For example, PLGA microspheres have been shown to provide extended retention of triamcinolone acetonide in joints, significantly reducing systemic exposure. frontiersin.orgmdpi.com Coating PLGA nanoparticles with chitosan (B1678972), a natural mucoadhesive polymer, can enhance drug retention and cellular uptake. tandfonline.commdpi.com
Polymeric Micelles: Amphiphilic block copolymers, such as PEG-b-PLA and PEG-b-PCL, can self-assemble into polymeric micelles in aqueous solutions. nih.gov These structures have a hydrophobic core that can effectively encapsulate poorly soluble drugs like triamcinolone derivatives, increasing their aqueous solubility and enabling transport across biological barriers. nih.gov
Polymeric Films and Hydrogels: For topical or ocular delivery, triamcinolone can be incorporated into polymeric films or hydrogels. mdpi.comsemanticscholar.org For instance, films made with polyethylene (B3416737) oxide (PEO) have demonstrated sustained release and significantly enhanced delivery of triamcinolone acetonide to ocular tissues compared to a standard suspension. mdpi.com Chitosan hydrogels have also been used in conjunction with polymeric micelles to further sustain drug release. nih.gov
Table 1: Research Findings on Polymer-Based Delivery of Triamcinolone Derivatives
| Delivery System | Polymer(s) Used | Key Findings | Reference |
|---|---|---|---|
| Nanoparticles (NPs) | PLGA, Chitosan | Chitosan-coated PLGA NPs showed controlled drug release over 100 hours and enhanced anti-inflammatory effects in cell models. | tandfonline.com |
| Microspheres (MSs) | PLGA/PLA | Microcrystals of triamcinolone acetonide embedded in PLGA/PLA microspheres provided drug retention in rat joints for over 28 days with reduced systemic exposure. | mdpi.com |
| Polymeric Micelles | PEG-b-PLA, PEG-b-PCL, Chitosan | Micelles increased the aqueous solubility of triamcinolone acetonide by 5- to 10-fold. When suspended in a chitosan hydrogel, only ~42% of the drug was released in one week. | nih.gov |
| Polymeric Films | Polyethylene Oxide (PEO) | PEO films with 20% w/w drug loading increased trans-scleral flux by 3.5-fold and resulted in significantly higher drug levels in ocular tissues after 6 hours compared to a control suspension. | mdpi.com |
These advanced methodologies in chemical conjugation and polymer-based delivery provide a robust framework for the development of sophisticated therapeutic systems for this compound, enabling precise control over its release and delivery to target tissues.
Analytical and Spectroscopic Characterization of Triamcinolone Methyl Ethyl Ketal Structures
High-Resolution Chromatographic Techniques for Purity and Identity Confirmation
Chromatographic techniques are fundamental in separating Triamcinolone (B434) methyl ethyl ketal from impurities and related substances, thereby allowing for its accurate identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful technique for the definitive identification of Triamcinolone methyl ethyl ketal. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. The process involves introducing a sample into the LC system, where it is separated into its individual components. The eluted components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its unambiguous identification. The fragmentation pattern observed in MS/MS experiments offers further structural elucidation, confirming the connectivity of the atoms within the molecule.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones for assessing the purity of this compound. These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. Method development involves optimizing various parameters, such as the column type, mobile phase composition, flow rate, and detection wavelength, to achieve the best possible separation of the target compound from any potential impurities.
Validation of these methods is crucial to ensure their reliability, accuracy, and precision. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). For instance, a typical HPLC method for the analysis of related substances in a similar corticosteroid, triamcinolone acetonide, might utilize a C18 column with a gradient elution of acetonitrile (B52724) and water. The detector is typically set at a specific UV wavelength for optimal sensitivity. UPLC, with its use of smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC.
Table 1: Example HPLC Method Parameters for Corticosteroid Analysis
| Parameter | Specification |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-dependent linear gradient |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 240 nm |
Advanced Spectroscopic Methods for Elucidating Molecular Architecture
Spectroscopic techniques provide detailed information about the molecular structure of this compound by probing the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of this compound in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum help to establish the connectivity of the atoms.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to piece together the complete molecular puzzle. COSY experiments identify proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached and long-range coupled carbon atoms, respectively. This wealth of information allows for the unambiguous assignment of all proton and carbon signals and confirms the ketal linkage between the triamcinolone backbone and the methyl ethyl ketone moiety.
Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For instance, the IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups, and carbon-oxygen (C-O) bonds within the ketal structure. The absence of a strong ketone carbonyl stretch from the starting methyl ethyl ketone would be indicative of successful ketal formation.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated system present in the steroidal A-ring of this compound gives rise to a characteristic UV absorption maximum. This property is often utilized for quantitative analysis in conjunction with HPLC.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Observed Feature | Interpretation |
| IR Spectroscopy | ~3400 cm⁻¹ (broad) | O-H stretching vibration |
| ~1700 cm⁻¹ | C=O stretching vibration (from the corticosteroid backbone) | |
| ~1100 cm⁻¹ | C-O stretching vibration (from the ketal group) | |
| UV-Vis Spectroscopy | ~240 nm | π → π* transition in the conjugated enone system |
Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound with high accuracy. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, further confirming its chemical formula.
In addition to molecular weight determination, mass spectrometry, particularly when coupled with a fragmentation technique (MS/MS), reveals the fragmentation pattern of the molecule. The way the molecule breaks apart upon ionization provides valuable clues about its structure. The fragmentation pattern can help to confirm the identity of the steroidal backbone and the nature of the ketal side chain. For example, the loss of the methyl ethyl ketal group as a neutral fragment would be a characteristic feature in the mass spectrum.
Electrochemical Approaches to Steroid Ketal Analysis
Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the analysis of steroid compounds, including steroid ketals like this compound. mdpi.commdpi.com These techniques are based on the measurement of the current or potential generated by the redox reactions of the analyte at an electrode surface. mdpi.com While direct electrochemical analysis of this compound is not extensively documented, the electrochemical behavior of the closely related and structurally similar compound, Triamcinolone Acetonide, has been thoroughly investigated and provides a strong basis for understanding the analysis of other steroid ketals.
The primary electroactive moiety in triamcinolone derivatives is the α,β-unsaturated carbonyl group in the A-ring of the steroid nucleus. electrochemsci.orgresearchgate.net This group is susceptible to electrochemical reduction, which forms the basis for most voltammetric and polarographic methods of analysis. electrochemsci.orgresearchgate.net
Voltammetry is a widely used electrochemical technique for steroid analysis, with methods such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) being particularly prominent. mdpi.commdpi.com These methods involve applying a varying potential to a working electrode and measuring the resulting current.
Cyclic Voltammetry (CV): CV is a powerful tool for studying the redox behavior of electroactive species. In the case of triamcinolone acetonide, CV studies using a glassy carbon electrode have shown an irreversible reduction peak across a wide pH range. electrochemsci.orgresearchgate.net The peak potential is observed to shift to more negative values as the pH increases, indicating the involvement of protons in the reduction process. electrochemsci.orgresearchgate.net The process is often found to be adsorption-controlled, meaning the steroid molecules first accumulate on the electrode surface before the electron transfer occurs. electrochemsci.orgdergipark.org.tr
Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV): DPV and SWV are highly sensitive stripping voltammetric techniques that are well-suited for quantitative analysis. For triamcinolone acetonide, methods have been developed using various electrodes, including glassy carbon, pencil graphite (B72142), and carbon paste electrodes. electrochemsci.orgdergipark.org.trmoca.net.ua These methods typically involve an initial accumulation step at a specific potential to pre-concentrate the analyte on the electrode surface, followed by a potential scan to measure the reduction current.
A study utilizing a glassy carbon electrode demonstrated the determination of triamcinolone acetonide in a 50% aqueous methanol (B129727) solution. electrochemsci.org The optimal pH for analysis was found to be 13.0, and the method exhibited a two-electron reduction of the α,β-unsaturated carbonyl function. electrochemsci.org The developed DPV and SWV methods were able to achieve low limits of detection. electrochemsci.org
Another approach employed a pencil graphite electrode (PGE), which offers the advantages of being disposable, inexpensive, and providing high reproducibility. dergipark.org.tr The electrochemical reduction of triamcinolone acetonide on the PGE surface was also found to be an adsorption-controlled process. dergipark.org.tr
The following table summarizes typical experimental parameters and findings from voltammetric studies on triamcinolone acetonide, which can be extrapolated for the analysis of this compound.
| Parameter | Cyclic Voltammetry (CV) | Differential Pulse Voltammetry (DPV) | Square-Wave Voltammetry (SWV) |
| Working Electrode | Glassy Carbon, Pencil Graphite | Glassy Carbon, Pencil Graphite | Glassy Carbon, Pencil Graphite |
| Reference Electrode | Saturated Calomel Electrode (SCE), Ag/AgCl | Saturated Calomel Electrode (SCE), Ag/AgCl | Saturated Calomel Electrode (SCE), Ag/AgCl |
| Counter Electrode | Platinum Foil | Platinum Foil | Platinum Foil |
| Medium | 50% Aqueous Methanol, Britton-Robinson Buffer | 0.1M KOH, Britton-Robinson Buffer | 0.1M KOH, Britton-Robinson Buffer |
| pH | 1.0 - 13.0 | 3.5, 13.0 | 13.0 |
| Process | Irreversible, Adsorption-controlled | Adsorption-controlled | Adsorption-controlled |
| Redox Moiety | α,β-unsaturated carbonyl | α,β-unsaturated carbonyl | α,β-unsaturated carbonyl |
To enhance the sensitivity and selectivity of electrochemical methods, various modified electrodes and sensors have been developed. These modifications can involve the use of nanomaterials, polymers, or biomolecules to improve the electrode's surface area, catalytic activity, and specific recognition capabilities. mdpi.comresearchgate.net
For instance, molecularly imprinted polymers (MIPs) can be created to have specific binding sites for a target steroid molecule, leading to highly selective sensors. mdpi.com While not specifically reported for this compound, the development of MIP-based electrochemical sensors for other corticosteroids demonstrates the potential of this approach. researchgate.net
Sensors based on nanomaterials like copper oxide nanoparticles combined with reduced graphene oxide on a glassy carbon electrode have been used for the electrochemical detection of triamcinolone. researchgate.netscite.ai These modifications can lead to a significant enhancement of the electrochemical signal and lower detection limits. researchgate.net
The principles and methodologies established for the electrochemical analysis of triamcinolone acetonide and other corticosteroids provide a solid framework for developing analytical procedures for this compound. The key is the electrochemical activity of the α,β-unsaturated carbonyl group, which is a common feature in this class of steroids. Future research could focus on the direct application and validation of these techniques for the specific determination of this compound in various samples.
Theoretical and Mechanistic Insights into Triamcinolone Ketal Chemistry
Computational Chemistry and Molecular Modeling Studies
Computational methods are powerful tools for investigating the structure, dynamics, and interactions of triamcinolone (B434) ketals. These in silico studies complement experimental data and provide predictive insights into the behavior of these molecules.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is instrumental in understanding the interaction of triamcinolone ketals with biological targets, such as proteins.
Research has utilized molecular docking to investigate the binding of triamcinolone and its derivatives to various receptors. For instance, studies have explored the interaction of triamcinolone acetonide with bovine serum albumin (BSA), a model protein. researchgate.netrsc.org These simulations, often used in conjunction with spectroscopic techniques, help to identify the specific binding sites and the nature of the intermolecular forces involved, such as hydrogen bonds and van der Waals interactions. researchgate.net In one study, molecular docking revealed that triamcinolone binds to site III in subdomain IB of BSA. researchgate.netrsc.org
The binding energy, calculated during docking simulations, provides an estimate of the affinity between the ligand and the protein. For example, the binding constant for the triamcinolone-BSA complex was found to be on the order of 10³ M⁻¹, indicating a stable interaction. researchgate.netrsc.org
Table 1: Examples of Molecular Docking Studies on Triamcinolone Derivatives
| Compound | Target Protein | Key Findings |
| Triamcinolone Acetonide | Bovine Serum Albumin (BSA) | Binding at site III in subdomain IB; stable complex formation. researchgate.netrsc.org |
| Triamcinolone Hexacetonide | Various COVID-19 related receptors | Showed promising binding energies against certain viral protein targets. nih.gov |
This table is for illustrative purposes and may not be exhaustive.
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of molecules over time. nih.govrsc.orgacs.org These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the dynamic behavior of triamcinolone ketals in different environments. mdpi.com
MD simulations have been employed to study the stability of the complex formed between triamcinolone and proteins like BSA. rsc.org The results of these simulations, such as the root-mean-square deviation (RMSD) of the atomic positions, can indicate the stability of the binding. Lower RMSD values and negative total energy suggest a favorable and stable binding between the drug and the protein. researchgate.netrsc.org
Furthermore, MD simulations can elucidate the conformational flexibility of the triamcinolone ketal itself and how it adapts its shape upon binding to a receptor. This information is crucial for understanding the structure-activity relationship of these compounds.
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, reactivity, and other properties of molecules. 182.160.97rsc.orgornl.govarxiv.orgmdpi.com These methods provide fundamental insights into the chemical behavior of triamcinolone ketals.
These calculations can determine various molecular properties, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the partial charges on atoms. This information is valuable for predicting the reactivity of different parts of the molecule and for understanding its interaction with other chemical species. mdpi.com
In Vitro Chemical Stability and Degradation Pathways
The chemical stability of triamcinolone ketals is a critical factor, and understanding their degradation pathways is essential. In vitro studies provide valuable data on how these compounds behave under various chemical conditions.
The ketal linkage in compounds like triamcinolone acetonide is susceptible to hydrolysis, particularly under acidic conditions. google.comaltmeyers.org This reaction involves the cleavage of the ketal to yield the parent diol, triamcinolone, and the corresponding ketone or aldehyde. google.com
Studies have shown that the rate of hydrolysis is pH-dependent. The degradation of triamcinolone acetonide is minimal around pH 3.4 to 4. google.comnih.gov As the pH decreases further into the acidic range, the rate of hydrolytic cleavage of the cyclic ketal increases. google.com Conversely, in neutral and basic solutions, other degradation pathways tend to dominate. google.com The decomposition has been observed to follow pseudo-first-order kinetics. nih.gov
The presence of certain buffers can also influence the rate of hydrolysis. For example, the degradation of triamcinolone acetonide has been shown to be dependent on the concentration of phosphate (B84403) buffer. nih.gov
Table 2: pH-Dependent Stability of Triamcinolone Acetonide
| pH Range | Primary Degradation Pathway |
| < 4 | Hydrolysis of the ketal linkage. google.com |
| ~3.4 | Minimal decomposition. nih.gov |
| > 5.5 | Increased decomposition, primarily oxidative. google.comnih.gov |
This table summarizes general trends observed in stability studies.
In neutral and alkaline aqueous solutions, the primary degradation pathway for triamcinolone acetonide is autoxidation. google.com This oxidative degradation predominantly occurs at the C-21 primary alcohol group, a common vulnerability in corticosteroids. google.comuu.nl
The major initial degradation product is often the corresponding steroidal glyoxal (B1671930) hydrate. google.com This can further degrade, particularly in alkaline conditions. google.com The presence of trace metal ions, especially copper, can significantly catalyze this oxidative degradation. google.comresearchgate.net The addition of a chelating agent like ethylenediamine (B42938) tetraacetic acid (EDTA) can inhibit this metal-catalyzed oxidation. google.com
In some formulations, such as ointments where the drug may be dissolved in excipients like propylene (B89431) glycol, the degradation can lead to the formation of a 21-aldehyde as a primary product and a 17-carboxylic acid as a secondary product. researchgate.netresearchgate.net The rate of this degradation can be influenced by trace metals extracted from other components of the formulation. researchgate.net The addition of antioxidants like sodium metabisulfite (B1197395) can help to stabilize the compound against oxidative degradation. researchgate.net
Solvent Effects on Compound Integrity and Transformation
The stability of the triamcinolone ketal structure is significantly influenced by the solvent environment, particularly in aqueous solutions where pH and trace contaminants can dictate the degradation pathways. Studies on triamcinolone acetonide reveal that the compound's integrity is subject to distinct transformations depending on the acidity of the medium. google.com
In aqueous solutions with a pH below 4, the primary degradation route is the acid-catalyzed cleavage of the cyclic ketal ring. google.com This hydrolysis reaction yields the parent compound, triamcinolone. Conversely, in neutral and alkaline aqueous solutions (pH above 4), the degradation pathway shifts from ketal hydrolysis to autoxidation of the C-21 primary alcohol group, a common degradation pathway for corticosteroids. google.com
The oxidative degradation process is markedly accelerated by the presence of trace metal ions, with cupric ions (Cu²⁺) demonstrating a significant catalytic effect. google.com The inclusion of metal-sequestering agents, such as ethylenediamine tetraacetic acid (EDTA), can effectively inhibit this metal-catalyzed oxidation. google.com In non-aqueous environments, such as ointments containing propylene glycol, triamcinolone acetonide degradation also proceeds via oxidation, catalyzed by trace metals that may be extracted from excipients like lanolin or petrolatum. researchgate.netnih.gov The primary oxidation products identified are the 21-aldehyde, which can be further oxidized to a 17-carboxylic acid. researchgate.net
Table 1: Summary of Solvent and pH Effects on Triamcinolone Acetonide Stability
| Condition | Predominant Degradation Pathway | Key Influencing Factors | Resulting Products |
|---|---|---|---|
| Aqueous Solution (pH < 4) | Ketal Hydrolysis | Specific acid catalysis | Triamcinolone |
| Aqueous Solution (pH > 4) | Autoxidation | Specific base catalysis, Trace metal ions (e.g., Cu²⁺) | Steroid glyoxal hydrate, 21-aldehyde, 17-carboxylic acid |
| Ointment (with Propylene Glycol) | Oxidation | Trace metal ions, Oxygen | 21-aldehyde, 17-carboxylic acid |
This table is generated based on data for triamcinolone acetonide. google.comresearchgate.net
Investigation of Chemical Interactions with Macromolecular Systems (In Vitro, Non-Biological Function Focus)
The interaction of triamcinolone derivatives with proteins is fundamental to their distribution and behavior in biological milieu. These interactions are governed by non-covalent forces and can be characterized thermodynamically and structurally in model systems.
In vitro studies using human plasma have been conducted to quantify the extent of protein binding for triamcinolone acetonide. Research indicates that the plasma protein binding for this compound is relatively low, with a mean bound fraction of approximately 68%. google.com Further studies using ultrafiltration techniques have reported a plasma protein binding of 81%. ncats.io This interaction is crucial as it influences the concentration of the free, unbound compound.
While specific thermodynamic studies on the ketal derivatives are limited, research on the parent molecule, triamcinolone, provides insight into the nature of these interactions. Studies of triamcinolone binding to bovine serum albumin (BSA), a widely used model protein, confirmed the formation of a stable complex. google.com The binding was found to be spontaneous and exothermic, driven primarily by electrostatic and van der Waals forces. google.com
Table 2: In Vitro Protein Binding Data for Triamcinolone Acetonide
| System | Method | Result (Bound Fraction) | Reference |
|---|---|---|---|
| Human Plasma | Not Specified | ~68% | google.com |
| Human Plasma | Ultrafiltration | 81% | ncats.io |
This table presents data for triamcinolone acetonide.
The chemical basis for the interaction between triamcinolone derivatives and their receptors can be elucidated through high-resolution structural analysis. X-ray crystallography of the glucocorticoid receptor (GR) ligand-binding domain (LBD) complexed with triamcinolone acetonide provides a precise map of the chemical interactions at the binding site. nih.govnih.gov
Within the GR ligand-binding pocket, triamcinolone acetonide is oriented to form several key non-covalent bonds that stabilize the complex. The C3-keto group and the C20-carbonyl oxygen of the steroid are critical for anchoring the ligand through hydrogen bonds with specific amino acid residues. nih.gov The C11-hydroxyl group forms a hydrogen bond with one residue, while the C21-hydroxyl engages in hydrogen bonds with two other residues in the pocket. nih.gov
Table 3: Key Interacting Residues of the Glucocorticoid Receptor with Triamcinolone Acetonide
| Ligand Group | Interacting Residue(s) | Type of Interaction |
|---|---|---|
| C3-Keto | Gln, Arg | Hydrogen Bond |
| C11-Hydroxyl | Asn | Hydrogen Bond |
| C20-Carbonyl | Gln | Hydrogen Bond |
| C21-Hydroxyl | Gln, Thr | Hydrogen Bonds |
| 16α,17α-Acetonide Ketal | Various pocket residues | Van der Waals contacts |
This table is generated based on structural analysis of triamcinolone acetonide bound to the glucocorticoid receptor. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| Triamcinolone methyl ethyl ketal |
| Triamcinolone acetonide |
| Triamcinolone |
| Prednisolone (B192156) |
| Hydrocortisone (B1673445) |
| Ethylenediamine tetraacetic acid (EDTA) |
Novel Triamcinolone Ketal Analogs: Design Principles and Chemical Innovations
Design of New Ketal Structures for Modulating Chemical Properties
The design of new ketal structures is a targeted approach to fine-tune the physicochemical characteristics of triamcinolone (B434). The 16α, 17α-diol moiety of triamcinolone is a prime site for chemical modification, and its reaction with aldehydes or ketones under acidic conditions yields cyclic ketals. chemicalbook.comnih.gov This structural alteration can significantly impact properties such as lipophilicity, stability, and steric profile, which in turn influence the molecule's behavior in chemical and biological systems.
The reaction of triamcinolone's 16α, 17α-diol with a carbonyl compound is a versatile method for creating a diverse range of derivatives. nih.gov The most well-known derivative, triamcinolone acetonide, is synthesized using acetone (B3395972) to form a cyclic ketal with two methyl substituents. chemicalbook.comnewdrugapprovals.org However, a wide array of other aldehydes and ketones can be employed to introduce different substituents at this position, thereby systematically altering the molecule's chemical nature.
The use of an unsymmetrical ketone, such as methyl ethyl ketone, would result in the formation of "Triamcinolone methyl ethyl ketal." This reaction introduces both a methyl and an ethyl group onto the ketal ring. The choice of the ketone is a critical design element, as the size, polarity, and electronic nature of its constituent groups will be imparted to the final steroid derivative. For instance, using a more complex ketone could increase lipophilicity, a key parameter in drug design. mdedge.com The ketalization of triamcinolone with methyl acetoacetate (B1235776) has also been reported, demonstrating the feasibility of incorporating functionalized ketones. nih.gov
| Reactant Aldehyde/Ketone | Resulting Ketal Derivative | Ketal Substituents | Reference |
|---|---|---|---|
| Acetone | Triamcinolone Acetonide | Methyl, Methyl | newdrugapprovals.org |
| Methyl Ethyl Ketone | This compound | Methyl, Ethyl | Inferred |
| Cyclopentanone | Triamcinolone Cyclopentanonide | -(CH₂)₄- (spirocyclic) | mdpi.com |
| Methyl Acetoacetate | (22R)-9α-fluoro-11β,21-dihydroxy-3,20-dioxo-16α,17α-(methyl, methoxycarbonylmethyl)-methylenedioxy-1,4-pregnadiene | Methyl, Methoxycarbonylmethyl | nih.gov |
The substituents on the 16α, 17α-ketal ring directly influence the local and global conformation of the steroid. These changes can affect the molecule's reactivity and its ability to interact with other molecules. The introduction of functional groups alters the steric and electronic fields of the steroid. researchgate.net For example, the substitution of a hydroxyl group for a keto group elsewhere in the steroid skeleton has been shown to increase the motional degrees of freedom of the molecule. nih.govnih.gov
| Ketal Substituent Property | Potential Influence on Steroid Molecule | Example | Reference |
|---|---|---|---|
| Size/Bulk | Creates steric hindrance, alters molecular shape, can affect receptor binding. | Larger alkyl groups increase steric bulk around the D-ring. | nih.gov |
| Asymmetry | Introduces chirality at the ketal carbon, leading to diastereomers with distinct conformations. | Methyl and ethyl groups in this compound. | Inferred |
| Polarity | Modifies lipophilicity and solubility characteristics of the steroid. | Incorporating an ester group, as in the ketal from methyl acetoacetate, increases polarity. | nih.gov |
| Electronic Effects | Can influence the reactivity of the ketal linkage (e.g., stability to hydrolysis). | Electron-withdrawing groups can affect the stability of the ketal. | researchgate.net |
Synthetic Strategies for Accessing Chemically Diverse Ketal Derivatives
The primary synthetic route to triamcinolone ketal derivatives involves the direct acid-catalyzed reaction of triamcinolone with an appropriate aldehyde or ketone. nih.govnewdrugapprovals.org This reaction is typically carried out in the presence of the neat ketone, which can also serve as the solvent, and a catalytic amount of a strong acid, such as perchloric acid or p-toluenesulfonic acid. nih.govnewdrugapprovals.org The formation of the cyclic ketal is a reversible reaction, and the equilibrium can be driven toward the product by removing the water that is formed during the reaction. nih.gov
For the synthesis of "this compound," triamcinolone would be reacted with an excess of methyl ethyl ketone in the presence of an acid catalyst. The reaction would proceed by protonation of the ketone's carbonyl oxygen, followed by nucleophilic attack from one of the diol's hydroxyl groups. A series of proton transfer and dehydration steps would lead to the formation of the five-membered cyclic ketal ring. The purification of the final product would typically involve crystallization.
Alternative strategies for creating diversity in ketal-like structures include the 1,3-dipolar cycloaddition to corresponding olefin precursors to form ring-fused isoxazolines, which are structurally related to ketals. nih.gov Furthermore, esterification of the 21-hydroxyl group can be performed on the pre-formed ketal derivative, such as triamcinolone acetonide, to create further chemical diversity. mdpi.com
Chemical "Antedrug" and "Prodrug" Concepts in Steroid Chemistry
The concepts of "antedrug" and "prodrug" design are chemical strategies to improve the therapeutic index of a drug by modifying its structure. nih.govnih.gov These concepts are particularly relevant in steroid chemistry, where separating local activity from systemic side effects is a major goal.
A prodrug is a chemically modified, inactive or less active derivative of a parent drug that is designed to undergo biotransformation in vivo to release the active drug. mdedge.com In the context of triamcinolone, a ketal derivative could be designed as a prodrug. The ketal linkage might be engineered to be labile under specific physiological conditions (e.g., the acidic environment of inflamed tissue), thereby releasing the active triamcinolone at the target site. mdedge.com The chemical design would focus on the stability of the ketal; for example, substituents that are more electron-withdrawing might alter the hydrolysis rate.
An antedrug , by contrast, is an active drug that is designed to be rapidly metabolized to an inactive and readily excretable form upon entering systemic circulation. nih.gov This approach is intended to confine the drug's activity to the site of application. A triamcinolone ketal could be designed as an antedrug if the ketal derivative itself is the active entity at the local site, but is susceptible to rapid hydrolysis by plasma esterases or other enzymes to an inactive metabolite (e.g., the parent triamcinolone, which might then be further metabolized) once absorbed into the bloodstream. For example, esters of the 21-oic acid of triamcinolone acetonide have been synthesized with this rationale; the ester has high affinity for the glucocorticoid receptor, but is rapidly hydrolyzed in serum to the inactive acid. The design of a ketal as an antedrug would focus on creating a structure that is both active and metabolically fragile systemically.
Q & A
Q. What are the key synthetic methodologies for preparing triamcinolone methyl ethyl ketal, and how do reaction conditions influence product purity?
this compound is synthesized via ketalization of triamcinolone with methyl acetoacetate in the presence of an acid catalyst (e.g., perchloric acid). Critical parameters include:
- Catalyst selection : Acid strength impacts reaction rate and byproduct formation. Perchloric acid is preferred over weaker acids for higher yields .
- Solvent choice : Anhydrous conditions are mandatory to prevent hydrolysis of intermediates. Toluene or benzene (now often replaced due to toxicity concerns) is used for azeotropic water removal .
- Temperature control : Reactions typically proceed at 60–80°C to balance kinetic efficiency and thermal degradation risks.
Q. How can the ethylene ketal group in this compound be characterized analytically?
Key techniques include:
- Gas Chromatography (GC) : Use a flame-ionization detector with a SE-30 column (3 mm × 0.6 m) at 230°C. Internal standards like methyl isobutyl ketone improve quantification accuracy .
- Mass Spectrometry (MS) : Molecular ion peaks may be weak due to ketal fragmentation. Characteristic fragments (e.g., m/z 101 for dioxolane rings) confirm structural integrity .
- IR Spectroscopy : Absence of a carbonyl peak (~1700 cm⁻¹) confirms successful ketalization of the ketone .
Q. What functional group protection strategies are relevant for modifying triamcinolone derivatives?
The ketal group serves as a protecting group for carbonyl functionalities during multi-step syntheses. Key considerations:
Q. How does the ketal group influence the compound’s stability in pharmaceutical formulations?
- Hydrolytic stability : Ketalized derivatives exhibit enhanced stability compared to free ketones in aqueous media. Accelerated degradation studies (40°C/75% RH) with HPLC monitoring can quantify hydrolysis rates .
- Oxidative resistance : The ketal structure reduces susceptibility to autoxidation, critical for long-term storage .
Q. What impurities are commonly observed during synthesis, and how are they controlled?
- Residual solvents : Methyl ethyl ketone (MEK) may persist; limit to ≤0.05 mg/mL via GC with internal standard calibration .
- Byproducts : Incomplete ketalization yields unreacted triamcinolone, detectable via TLC (silica gel, ethyl acetate/hexane 3:7) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction conditions for ketalization?
Discrepancies in catalyst efficacy (e.g., p-toluenesulfonic acid vs. perchloric acid) require systematic optimization:
Q. What degradation pathways dominate under stress conditions, and how are they modeled experimentally?
- Acidic hydrolysis : Reflux in 1M HCl/acetone (3 days) generates triamcinolone and methyl ethyl ketone, quantified via GC-MS .
- Thermal degradation : Thermogravimetric analysis (TGA) at 10°C/min reveals decomposition onset temperatures (~200°C) .
Q. How do structural modifications to the ketal moiety affect anti-inflammatory activity?
- Comparative SAR : Replace ethylene glycol with propylene glycol in ketal formation. Assess potency in murine models of inflammation (e.g., carrageenan-induced paw edema). Reduced activity in bulkier ketals suggests steric hindrance at receptor sites .
- In vitro assays : Measure glucocorticoid receptor binding affinity via competitive radioligand assays .
Q. What methodologies validate the environmental impact of synthetic byproducts like MEK?
Q. Can green chemistry principles be applied to improve the sustainability of ketal synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
